![molecular formula C22H32O4 B565958 Iloprost R-isomer CAS No. 74843-13-3](/img/structure/B565958.png)
Iloprost R-isomer
Overview
Description
Iloprost R-isomer is a synthetic prostacyclin analog derived from the naturally occurring prostacyclin, PGI2. It is a potent vasodilator and anti-aggregant that has been used in the treatment of pulmonary arterial hypertension (PAH). Iloprost R-isomer has been found to be effective in reducing pulmonary vascular resistance, improving right ventricular function, and improving symptoms of PAH. Additionally, it has been studied for its potential applications in other areas such as wound healing, angiogenesis, and inflammation.
Scientific Research Applications
Pulmonary Arterial Hypertension (PAH)
Iloprost is used in the treatment of PAH. It has been shown to decrease pulmonary vascular resistance and pulmonary artery pressure. The R-isomer specifically is noted for its potency in dilating blood vessels .
Acute Respiratory Distress Syndrome (ARDS)
Preclinical studies have indicated that Iloprost can have a beneficial effect on controlling pulmonary inflammation in ARDS. A large multicenter trial is planned to evaluate its effects further .
Aerosolized Application
Iloprost-loaded liposomes are being investigated for aerosolization by vibrating mesh nebulizers. This could lead to sustained release effects for treating PAH .
Intravenous vs. Aerosolized Form
Studies have compared the effectiveness of intravenous Iloprost versus aerosolized forms in patients with PAH. Intravenous administration was found to be more effective in some cases .
Mechanism of Action
Target of Action
Iloprost, including its R-isomer, is an analog of prostacyclin (PGI2), an endogenous prostanoid mainly produced in the vascular endothelium . It primarily targets the prostacyclin receptor to stimulate vasodilation . It has little selectivity as it binds to and activates all four receptors for prostaglandin e2, namely, prostaglandin ep1 receptor, prostaglandin ep2 receptor, prostaglandin ep3 receptor, and prostaglandin ep4 receptor .
Mode of Action
The R-isomer of Iloprost works by binding to its targets and initiating a series of biochemical reactions. It activates the prostacyclin receptor to stimulate vasodilation, allowing blood to flow more freely through the vessels . The R-isomer is reported to exhibit a higher potency in dilating blood vessels compared to the S-isomer .
Biochemical Pathways
It is proposed that iloprost decreases catecholamine outflow from sympathetic nerve terminals, preserves mitochondrial function, and reduces oxidative stress . It also affects the peroxisome proliferator-activated receptors (PPARs), which are ligand-regulated transcription factors with various important biological effects such as metabolic and cardiovascular physiology .
Pharmacokinetics
The pharmacokinetic properties of Iloprost, including its R-isomer, are crucial for understanding its bioavailability. Iloprost is metabolized via β-oxidation to inactive tetranor-iloprost . It has an elimination half-life of 20–30 minutes , and it is excreted through the kidneys (68%) and feces (12%) .
Result of Action
The primary result of Iloprost R-isomer’s action is the dilation of systemic and pulmonary arterial vascular beds . This leads to improved blood flow, which can alleviate symptoms in conditions like pulmonary arterial hypertension (PAH). It also affects platelet aggregation, but the relevance of this effect to the treatment of pulmonary hypertension is unknown .
Action Environment
The action, efficacy, and stability of Iloprost R-isomer can be influenced by various environmental factors. For instance, the drug’s effectiveness was established in young, healthy adults who suffered frostbite at high altitudes . More research is needed to fully understand how different environments impact the action of Iloprost R-isomer.
properties
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17+,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-GBSCXWAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC[C@@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iloprost R-isomer | |
CAS RN |
74843-13-3 | |
Record name | Iloprost R-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ILOPROST R-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHG2128QW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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